Diphacinone-sodium
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Overview
Description
Diphacinone-sodium is a synthetic anticoagulant rodenticide belonging to the indandione class. It is widely used for controlling rodent populations such as rats, mice, voles, and squirrels. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal bleeding and death in rodents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diphacinone-sodium involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate and sodium methoxide. The key intermediate, 1,1-diphenylacetone, is first purified to a high degree of purity (over 95%) through distillation under reduced pressure. The cyclization reaction is then carried out to produce this compound with a content of over 90% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is subjected to rigorous quality control measures to meet international standards .
Chemical Reactions Analysis
Types of Reactions
Diphacinone-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Diphacinone-sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and synthesis of related compounds.
Biology: Researchers use it to study the effects of anticoagulants on rodent populations and their impact on ecosystems.
Medicine: It serves as a reference compound in the development of new anticoagulant drugs and in toxicological studies.
Industry: It is employed in the formulation of rodenticides for agricultural and urban pest control
Mechanism of Action
Diphacinone-sodium acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. This inhibition leads to a deficiency in these clotting factors, resulting in impaired blood clotting and internal bleeding in rodents .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action but shorter half-life.
Bromethalin: A neurotoxin rodenticide that acts by damaging the central nervous system of rodents.
Chlorophacinone: An indandione anticoagulant similar to diphacinone-sodium but with different potency and toxicity profiles
Uniqueness
This compound is unique due to its longer activity compared to warfarin and its lower risk of acute toxicosis in non-target species. It is also more effective in controlling rodent populations that have developed resistance to other anticoagulants .
Properties
CAS No. |
42721-99-3 |
---|---|
Molecular Formula |
C23H15NaO3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
sodium;2-(2,2-diphenylacetyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C23H15O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;/q-1;+1 |
InChI Key |
TURJLPVZRPWSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[C-]3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Origin of Product |
United States |
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